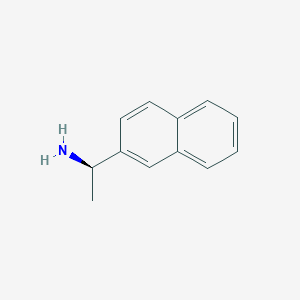

(R)-(+)-1-(2-Naphthyl)ethylamine

Description

The exact mass of the compound (R)-1-(2-Naphthyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(+)-1-(2-Naphthyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-(2-Naphthyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365181 | |

| Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3906-16-9 | |

| Record name | (1R)-1-(Naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-(2-Naphthyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-1-(2-Naphthyl)ethylamine physical properties

An In-Depth Technical Guide to the Physical Properties of (R)-(+)-1-(2-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-1-(2-Naphthyl)ethylamine, a chiral amine widely utilized as a resolving agent and a building block in asymmetric synthesis, particularly in the development of pharmaceutical compounds.

Chemical Identity

-

IUPAC Name: (1R)-1-(naphthalen-2-yl)ethan-1-amine

-

Synonyms: (R)-(+)-α-Methyl-2-naphthalenemethylamine, (R)-2-(1-Aminoethyl)naphthalene

-

Molecular Formula: C₁₂H₁₃N[1]

-

Appearance: White to light yellow solid or colorless to light yellow liquid[1][3].

Quantitative Physical Properties

The following tables summarize the key physical properties of (R)-(+)-1-(2-Naphthyl)ethylamine, with data compiled from various chemical suppliers.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Melting Point | 46 - 50 °C | [1] |

| Boiling Point | 166 °C at 15 mmHg | [1] |

| ~295 - 297 °C (at atmospheric pressure) | [3] | |

| Density | 1.02 - 1.04 g/cm³ | [3] |

Table 2: Optical Properties

| Property | Value | Conditions | Source(s) |

| Specific Rotation | +20 ± 2° | c=1 in Ethanol, at 20°C | [1] |

Table 3: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [3] |

| Organic Solvents | Soluble in common organic solvents like ethanol and ether | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of (R)-(+)-1-(2-Naphthyl)ethylamine.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered (R)-(+)-1-(2-Naphthyl)ethylamine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

The boiling point at reduced pressure is determined using a micro-boiling point or distillation apparatus.

-

Apparatus Setup: A small quantity of (R)-(+)-1-(2-Naphthyl)ethylamine is placed in a distillation flask connected to a vacuum source and a manometer. A thermometer is positioned with the bulb just below the side arm leading to the condenser.

-

Pressure Regulation: The system is evacuated to the desired pressure (e.g., 15 mmHg).

-

Heating: The flask is gently heated.

-

Data Recording: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that specific pressure.

Specific Rotation Measurement

The optical rotation is measured using a polarimeter.

-

Solution Preparation: A precise concentration of (R)-(+)-1-(2-Naphthyl)ethylamine is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., 1 g in 100 mL of ethanol).

-

Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The angle of rotation of plane-polarized light (sodium D-line, 589 nm) is measured at a controlled temperature (e.g., 20°C).

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Solubility Determination

A qualitative assessment of solubility is performed by observing the dissolution of the solute in a given solvent.

-

Sample Preparation: A small, measured amount of (R)-(+)-1-(2-Naphthyl)ethylamine (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the degree of dissolution is observed at room temperature. The substance is classified as soluble if it dissolves completely, partially soluble if some but not all dissolves, and insoluble if no significant dissolution is observed.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the chiral resolution of a racemic carboxylic acid using (R)-(+)-1-(2-Naphthyl)ethylamine as the resolving agent.

Caption: Workflow for Chiral Resolution.

References

(R)-(+)-1-(2-Naphthyl)ethylamine chemical structure and chirality

An In-depth Technical Guide to (R)-(+)-1-(2-Naphthyl)ethylamine: Structure, Chirality, and Applications

Abstract

(R)-(+)-1-(2-Naphthyl)ethylamine is a chiral amine of significant interest in the fields of medicinal chemistry, asymmetric synthesis, and materials science. Its unique stereochemistry and the presence of a bulky naphthalene moiety make it an invaluable building block for the synthesis of biologically active molecules and a highly effective chiral resolving agent.[1] This guide provides a comprehensive overview of its chemical structure, stereochemical properties, physicochemical data, and key applications. Detailed experimental protocols for its preparation via enzymatic kinetic resolution are also presented, offering a practical resource for researchers and drug development professionals.

Chemical Identity and Structure

(R)-(+)-1-(2-Naphthyl)ethylamine, also known as (R)-(+)-α-Methyl-2-naphthalenemethylamine, is an organic compound featuring a primary amine attached to an ethyl group, which is in turn bonded to the second position of a naphthalene ring system.[2][3] Its fundamental chemical information is summarized below.

The two-dimensional structure consists of a naphthalene core connected at the β-position to an ethylamine side chain.

Caption: 2D structure of 1-(2-Naphthyl)ethylamine with the chiral carbon marked.

Chirality and Stereochemistry

The defining feature of this molecule is its chirality, which arises from the stereocenter at the carbon atom bonded to the naphthalene ring, the amine group, the methyl group, and a hydrogen atom. The "(R)-(+)" designation provides two key pieces of information:

-

(R) : Refers to the absolute configuration of the stereocenter as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is: 1. Amine (-NH₂), 2. Naphthyl group, 3. Methyl (-CH₃), 4. Hydrogen (-H). With the lowest priority group (H) pointing away, the sequence from highest to lowest priority (1→2→3) proceeds in a clockwise direction, hence the "R" (from the Latin rectus) configuration.

-

(+) : Indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for the chiral center.

This specific stereochemistry is crucial for its applications, particularly in pharmaceuticals, where different enantiomers can have vastly different biological activities.[1]

Physicochemical Properties

The quantitative physical and chemical properties of (R)-(+)-1-(2-Naphthyl)ethylamine are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Appearance | White to light yellow solid or powder | [1] |

| Melting Point | 46 - 50 °C | [1] |

| Boiling Point | 166 °C at 15 mmHg | [1] |

| Density | 1.02 - 1.04 g/cm³ | [4] |

| Specific Rotation | [α]D²⁰ = +20 ± 2° (c=1 in Ethanol) | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol. | [4][5] |

| Optical Purity (ee) | ≥98.0% to ≥98.5% | [2] |

| SMILES | C--INVALID-LINK--c1ccc2ccccc2c1 | [2][6] |

| InChI Key | KHSYYLCXQKCYQX-SECBINFHSA-N | [2] |

Applications in Research and Drug Development

(R)-(+)-1-(2-Naphthyl)ethylamine serves as a versatile tool in several areas of chemical and pharmaceutical science.

-

Asymmetric Synthesis : It is a key chiral building block for creating more complex enantiomerically pure molecules.[1] Its chiral nature is transferred to new molecules during synthesis.

-

Chiral Ligands and Catalysis : Researchers utilize it in the synthesis of chiral ligands and catalysts that are essential for asymmetric catalytic processes, improving reaction efficiency and selectivity.[1]

-

Pharmaceutical Development : The compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] It is also an important intermediate for synthesizing coronavirus PLpro protease inhibitors.[7]

-

Chiral Resolving Agent : Due to its basic nature, it can be used as a chiral base to resolve racemic acidic compounds by forming diastereomeric salts that can be separated by crystallization.[7]

-

Materials Science : The molecule and its derivatives are explored for creating novel chiral perovskites and polymers with specific optical and electronic properties.[1][8]

Experimental Protocols: Enantiomeric Resolution

Obtaining enantiomerically pure (R)-(+)-1-(2-Naphthyl)ethylamine typically involves the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly efficient method.[9]

Principle of Enzymatic Kinetic Resolution

This technique uses a lipase, such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435), to selectively acylate one enantiomer of the racemic amine at a much faster rate than the other. In this case, the lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of acylated (S)-amine and unreacted (R)-amine can then be easily separated.

Detailed Protocol for Enzymatic Kinetic Resolution

This protocol is a synthesized methodology based on published research.[7][9]

Materials:

-

Racemic 1-(2-Naphthyl)ethylamine

-

Immobilized Lipase (e.g., Novozym 435)

-

Acyl Donor (e.g., 4-chlorophenyl valerate or 4-nitrophenyl ethyl acetate)[7][9]

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Procedure:

-

Reaction Setup : In a reaction vessel, dissolve racemic 1-(2-Naphthyl)ethylamine (e.g., 300 mmol/L) and the acyl donor in the organic solvent (Toluene).[9]

-

Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435) to the solution.

-

Reaction Conditions : Maintain the reaction at a controlled temperature (e.g., 40 °C) with constant stirring or shaking.[9]

-

Monitoring : Monitor the reaction progress by taking aliquots and analyzing them using chiral HPLC to determine the enantiomeric excess (ee) of the remaining amine (ees) and the formed amide (eep).

-

Termination : Stop the reaction when the desired conversion is reached (typically around 50% for maximum ee of both substrate and product). A conversion of 52.4% can yield a substrate enantiomeric excess (ees) of 98%.[9]

-

Separation :

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains the unreacted (R)-(+)-1-(2-Naphthyl)ethylamine and the acylated (S)-amide.

-

Separate these two compounds using standard techniques such as column chromatography or acid-base extraction. The basic amine can be extracted into an acidic aqueous layer, leaving the neutral amide in the organic layer.

-

-

Isolation : Neutralize the acidic aqueous layer containing the (R)-amine salt and extract the free (R)-(+)-1-(2-Naphthyl)ethylamine back into an organic solvent. Evaporate the solvent to yield the purified product.

Caption: Generalized workflow for the enzymatic kinetic resolution of racemic amine.

Conclusion

(R)-(+)-1-(2-Naphthyl)ethylamine stands out as a chiral amine with significant utility in synthetic and medicinal chemistry. Its well-defined stereochemistry, coupled with the bulky aromatic naphthyl group, provides a unique structural motif that is highly sought after for the development of chiral catalysts, ligands, and pharmaceutical agents. The availability of robust and efficient preparation methods, such as enzymatic kinetic resolution, ensures its accessibility for advanced research and development applications, solidifying its role as a cornerstone chiral building block for scientists and industry professionals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(+)-1-(2-萘基)乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. (R)-(+)-1-(2-Naphthyl)Ethylamine | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. Method for preparing (R)-1-(2-naphthyl) ethylamine through enzymatic resolution - Eureka | Patsnap [eureka.patsnap.com]

- 8. Unraveling chirality transfer mechanism by structural isomer-derived hydrogen bonding interaction in 2D chiral perovskite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(R)-(+)-1-(2-Naphthyl)ethylamine: A Technical Guide for Advanced Synthesis

CAS Number: 3906-16-9 Molecular Formula: C₁₂H₁₃N Molecular Weight: 171.24 g/mol

This technical guide provides an in-depth overview of (R)-(+)-1-(2-Naphthyl)ethylamine, a critical chiral amine for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and logical workflows.

Core Properties and Safety Data

(R)-(+)-1-(2-Naphthyl)ethylamine is a white to light yellow solid at room temperature. Its chirality is a key feature, making it an invaluable building block in asymmetric synthesis.

Table 1: Physicochemical Properties of (R)-(+)-1-(2-Naphthyl)ethylamine

| Property | Value | Reference |

| Appearance | White to light yellow solid | |

| Melting Point | 46 - 50 °C | |

| Boiling Point | 166 °C at 15 mmHg | |

| Optical Rotation | [α]D²⁰ = +20 ± 2° (c=1 in Ethanol) | |

| Purity | ≥ 98% (HPLC) | |

| Solubility | Soluble in methanol and chloroform. Insoluble in water. |

Table 2: Identification and Registration Data

| Identifier | Value |

| CAS Number | 3906-16-9 |

| PubChem ID | 3857145 |

| MDL Number | MFCD00085367 |

| InChI Key | KHSYYLCXQKCYQX-SECBINFHSA-N |

| SMILES | C--INVALID-LINK--c1ccc2ccccc2c1 |

Safety Information:

(R)-(+)-1-(2-Naphthyl)ethylamine is classified as hazardous.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and respiratory protection, should be used when handling this compound in a well-ventilated area.[1]

Synthesis and Chiral Resolution

The enantiomerically pure (R)-(+)-1-(2-Naphthyl)ethylamine is most commonly obtained through the resolution of its racemic mixture. Both enzymatic kinetic resolution and chemical resolution methods are employed.

Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer. Novozym 435 (immobilized Candida antarctica lipase B) is an effective catalyst for this transformation.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic 1-(2-naphthyl)ethylamine in toluene to a concentration of 300 mmol/L.

-

Acyl Donor: Add 4-chlorophenyl valerate as the acyl donor. This specific acyl donor has been shown to effectively inhibit non-selective amidation.

-

Enzyme Addition: Add Novozym 435 to the reaction mixture.

-

Reaction Conditions: Maintain the reaction temperature at 40°C with stirring for approximately 8 hours to achieve around 50% conversion.

-

Work-up and Purification:

-

After the reaction, remove the immobilized enzyme by filtration.

-

The filtrate contains the acylated (S)-enantiomer and the unreacted (R)-(+)-1-(2-Naphthyl)ethylamine.

-

Separate the desired (R)-amine from the acylated (S)-amine using standard chromatographic techniques to yield the product with high enantiomeric excess (>99% ee).[3]

-

Caption: Workflow for Enzymatic Kinetic Resolution.

Chemical Resolution using Diastereomeric Salt Formation

A classical method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. D-(−)-tartaric acid is a common resolving agent for this purpose.

Experimental Protocol: Chemical Resolution with D-(−)-Tartaric Acid

-

Salt Formation:

-

Dissolve racemic 1-(1-naphthyl)ethylamine (1 equivalent) in a mixture of methanol and water. The optimal solvent ratio can vary, with reported examples using ratios from 1:3 to 10:1 (alcohol to water).

-

In a separate flask, dissolve D-(−)-tartaric acid (1 to 1.2 equivalents) in the same solvent mixture, with gentle heating if necessary.

-

Slowly add the amine solution to the tartaric acid solution while stirring. The reaction is exothermic.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature and then potentially further in an ice bath to induce crystallization of the less soluble diastereomeric salt, (R)-(+)-1-(1-naphthyl)ethylamine·D-(−)-tartrate.

-

The crystallization process can take several hours to overnight.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a base, such as a 50% sodium hydroxide solution, until the pH of the aqueous layer is approximately 11. This will deprotonate the amine, causing it to separate as an oily layer.

-

Extract the free amine into an organic solvent like dichloromethane.

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain (R)-(+)-1-(2-Naphthyl)ethylamine.

-

Caption: Workflow for Chemical Resolution.

Applications in Drug Development and Asymmetric Synthesis

(R)-(+)-1-(2-Naphthyl)ethylamine is a valuable chiral building block with significant applications in the pharmaceutical industry and broader chemical synthesis.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its incorporation can enhance the pharmacological properties of drug candidates. It is particularly noted for its use in developing drugs targeting neurological disorders.

Synthesis of Cinacalcet:

A prominent example of its application is in the synthesis of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism. The synthesis involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-(+)-1-(1-naphthyl)ethylamine. Although the core structure is slightly different (1-naphthyl vs. 2-naphthyl), the principle of using this type of chiral amine is a key step in establishing the stereochemistry of the final drug molecule.

Chiral Auxiliary and Ligand Synthesis

As a chiral amine, it is employed as a chiral auxiliary to control the stereochemical outcome of synthetic transformations.[4] It can be temporarily incorporated into a molecule to direct a subsequent reaction, after which it can be removed and potentially recycled.

Furthermore, it is used in the synthesis of chiral ligands and catalysts, which are crucial for efficient and selective asymmetric synthesis processes.

Caption: Key Application Areas.

References

An In-depth Technical Guide to the Synthesis of (R)-(+)-1-(2-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-1-(2-Naphthyl)ethylamine is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its stereospecific presentation is often paramount to the efficacy and safety of the final drug substance. This technical guide provides a detailed overview of the principal synthetic routes to obtain this valuable chiral amine, focusing on enzymatic kinetic resolution, asymmetric synthesis using a chiral auxiliary, and asymmetric transfer hydrogenation. Experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.

Enzymatic Kinetic Resolution of Racemic 1-(2-Naphthyl)ethylamine

Enzymatic kinetic resolution is a powerful and green chemistry approach that utilizes the stereoselectivity of enzymes to separate a racemic mixture. In this method, an enzyme selectively acylates one enantiomer of the amine, allowing for the subsequent separation of the acylated product from the unreacted enantiomer. Lipases, particularly Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for this transformation.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on the optimized conditions for the kinetic resolution of racemic 1-(2-Naphthyl)ethylamine using Novozym 435.[1]

-

Reaction Setup: To a stirred solution of racemic 1-(2-naphthyl)ethylamine (1.0 equiv.) in toluene, add the acyl donor, 4-chlorophenyl valerate (0.6 equiv.).

-

Enzyme Addition: Introduce immobilized Candida antarctica lipase B (Novozym 435) to the reaction mixture.

-

Reaction Conditions: Maintain the reaction temperature at 40°C and continue stirring.

-

Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

-

Work-up: Upon reaching the desired conversion, filter off the immobilized enzyme. The reaction mixture can then be worked up by standard acid-base extraction procedures to separate the unreacted (R)-(+)-1-(2-Naphthyl)ethylamine from the acylated (S)-enantiomer.

-

Purification: The recovered (R)-(+)-1-(2-Naphthyl)ethylamine can be further purified by distillation or recrystallization of its salt form to achieve high enantiomeric purity.

Quantitative Data

| Parameter | Value | Reference |

| Enzyme | Novozym 435 | [1] |

| Acyl Donor | 4-Chlorophenyl valerate | [1] |

| Solvent | Toluene | [1] |

| Temperature | 40°C | [1] |

| Conversion | ~50% | [1] |

| Enantiomeric Excess (ee) of (R)-amine | >99% | [1] |

Workflow Diagram

Caption: Workflow for enzymatic kinetic resolution.

Asymmetric Synthesis via tert-Butanesulfinamide Auxiliary

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines. The method involves the condensation of the chiral auxiliary with a ketone to form a chiral N-sulfinyl imine, followed by diastereoselective reduction and subsequent removal of the auxiliary.

Experimental Protocol: Asymmetric Synthesis from 2-Acetylnaphthalene

-

Formation of N-sulfinyl Imine:

-

In a round-bottom flask, dissolve 2-acetylnaphthalene (1.0 equiv.) and (R)-tert-butanesulfinamide (1.05 equiv.) in a suitable solvent such as THF.

-

Add a dehydrating agent, for example, Ti(OEt)₄ (2.0 equiv.).

-

Heat the mixture to reflux and stir for several hours until the formation of the N-tert-butanesulfinyl imine is complete, as monitored by TLC or LC-MS.

-

Cool the reaction mixture and quench carefully, for example, with brine. Extract the product with an organic solvent and purify by column chromatography.

-

-

Diastereoselective Reduction:

-

Dissolve the purified N-tert-butanesulfinyl imine in an appropriate solvent like THF and cool to -78°C.

-

Slowly add a reducing agent, such as L-Selectride® (1.5 equiv.), to the solution.

-

Stir the reaction at low temperature for several hours.

-

Quench the reaction, for instance, with saturated aqueous NH₄Cl, and allow it to warm to room temperature. Extract the product and purify by chromatography to isolate the desired diastereomer of the sulfinamide.

-

-

Cleavage of the Chiral Auxiliary:

-

Dissolve the purified sulfinamide in methanol.

-

Add a solution of HCl in dioxane and stir the mixture at room temperature.

-

Monitor the reaction for the complete cleavage of the tert-butanesulfinyl group.

-

Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt of (R)-(+)-1-(2-Naphthyl)ethylamine can be isolated and further purified. The free amine can be obtained by neutralization.

-

Quantitative Data

| Parameter | Expected Value |

| Starting Material | 2-Acetylnaphthalene |

| Chiral Auxiliary | (R)-tert-Butanesulfinamide |

| Reducing Agent | L-Selectride® |

| Diastereomeric Ratio (d.r.) | >95:5 |

| Overall Yield | 70-85% |

| Enantiomeric Excess (ee) | >98% |

Synthetic Pathway Diagram

Caption: Pathway for asymmetric synthesis.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is an efficient and operationally simple method for the enantioselective reduction of prochiral ketones and imines. This reaction typically employs a transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand. The hydrogen source is usually an easily oxidizable alcohol, such as isopropanol, or formic acid. The synthesis of (R)-(+)-1-(2-Naphthyl)ethylamine can be achieved by the ATH of the corresponding imine derived from 2-acetylnaphthalene.

Experimental Protocol: Asymmetric Transfer Hydrogenation of the N-aryl Imine of 2-Acetylnaphthalene

-

Imine Formation: Prepare the N-aryl imine of 2-acetylnaphthalene by condensation with a suitable aniline derivative (e.g., p-methoxyaniline) in the presence of a catalyst like p-toluenesulfonic acid in toluene with azeotropic removal of water.

-

Asymmetric Transfer Hydrogenation:

-

In an inert atmosphere, dissolve the imine substrate in a mixture of formic acid and triethylamine (5:2 azeotrope) or in isopropanol with a base like potassium tert-butoxide.

-

Add a chiral ruthenium catalyst, for example, RuCl--INVALID-LINK--.

-

Stir the reaction mixture at a specified temperature (e.g., 25-40°C) for several hours until the reaction is complete.

-

Monitor the conversion and enantiomeric excess by chiral HPLC.

-

-

Work-up and Purification:

-

Quench the reaction and remove the solvent under reduced pressure.

-

Perform an extractive work-up to remove the catalyst and other impurities.

-

The resulting N-aryl protected amine can be deprotected under appropriate conditions (e.g., oxidative cleavage for a p-methoxyphenyl group) to yield the desired primary amine.

-

Purify the final product by column chromatography or crystallization.

-

Quantitative Data

| Parameter | Expected Value |

| Substrate | N-aryl imine of 2-acetylnaphthalene |

| Catalyst | Chiral Ru(II) complex (e.g., with TsDPEN ligand) |

| Hydrogen Source | HCOOH/Et₃N or i-PrOH |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >95% |

Reaction Pathway Diagram

Caption: Asymmetric transfer hydrogenation pathway.

Conclusion

The synthesis of enantiomerically pure (R)-(+)-1-(2-Naphthyl)ethylamine can be successfully achieved through several robust and high-yielding methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, cost and availability of reagents and catalysts, and the specific equipment available. Enzymatic kinetic resolution offers an environmentally friendly approach with excellent enantioselectivity, although the theoretical maximum yield is 50%. Asymmetric synthesis using a chiral auxiliary provides high enantiopurity and good overall yields but requires stoichiometric amounts of the auxiliary and multiple synthetic steps. Asymmetric transfer hydrogenation is a highly efficient catalytic method that can provide high yields and excellent enantioselectivity with low catalyst loadings, making it an attractive option for larger-scale production. This guide provides the foundational knowledge for researchers to pursue the synthesis of this important chiral amine.

References

An In-depth Technical Guide to the Solubility of (R)-(+)-1-(2-Naphthyl)ethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-(+)-1-(2-Naphthyl)ethylamine in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing established experimental protocols for determining solubility, qualitative solubility information, and a logical framework for solvent selection.

Introduction to (R)-(+)-1-(2-Naphthyl)ethylamine

(R)-(+)-1-(2-Naphthyl)ethylamine is a chiral amine that serves as a critical building block in asymmetric synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its chemical structure, featuring a naphthalene ring system, imparts specific solubility characteristics that are crucial for its application in various chemical processes, including reactions, purifications, and formulations.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 3906-16-9 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | White to light yellow solid/crystalline powder |

| Melting Point | 47-50 °C |

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [2] |

| Ether | Soluble | [2] |

| Water | Insoluble | [2][3] |

It is generally described as being soluble in common organic solvents.

Experimental Protocols for Determining Quantitative Solubility

To obtain precise and reliable quantitative solubility data for (R)-(+)-1-(2-Naphthyl)ethylamine, standardized experimental methods are necessary. The following protocols describe two common and effective methods for determining the solubility of a solid compound in an organic solvent.

The isothermal shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound at a specific temperature.

Materials and Equipment:

-

(R)-(+)-1-(2-Naphthyl)ethylamine

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid (R)-(+)-1-(2-Naphthyl)ethylamine to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge the sample at a controlled temperature.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation. Immediately filter the sample using a syringe filter compatible with the solvent.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of (R)-(+)-1-(2-Naphthyl)ethylamine.

-

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.

The gravimetric method is a more direct approach for determining solubility by measuring the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

(R)-(+)-1-(2-Naphthyl)ethylamine

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Glass vials or flasks

-

Pipettes

-

Evaporating dish

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of (R)-(+)-1-(2-Naphthyl)ethylamine in the chosen solvent at a constant temperature as described in the shake-flask method (Steps 1 and 2).

-

Phase Separation and Sampling: Allow the undissolved solid to settle. Carefully pipette a known volume or mass of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature that facilitates solvent evaporation without causing decomposition of the amine. Alternatively, use a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent at room temperature.

-

Drying and Weighing: Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed. Weigh the dish containing the solid residue.

-

Calculation: The mass of the dissolved (R)-(+)-1-(2-Naphthyl)ethylamine is the difference between the final mass of the dish with the residue and the initial tare mass of the empty dish. The solubility can be expressed as grams of solute per 100 mL of solvent (if volume was measured) or grams of solute per 100 g of solvent (if mass was measured).

Visualization of Solvent Selection Workflow

The choice of an appropriate solvent is critical for the successful use of (R)-(+)-1-(2-Naphthyl)ethylamine in a given application. The following diagram illustrates a logical workflow for solvent selection.

Caption: Logical workflow for selecting a suitable organic solvent.

This workflow provides a systematic approach to identifying the most appropriate solvent for a specific application involving (R)-(+)-1-(2-Naphthyl)ethylamine, starting from the application requirements and progressing through data consultation, experimental testing, and final evaluation.

References

An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-1-(2-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the melting and boiling points of the chiral amine (R)-(+)-1-(2-Naphthyl)ethylamine, a critical building block in pharmaceutical and fine chemical synthesis. Detailed experimental protocols for the determination of these physical properties are provided, along with graphical representations of the experimental workflows.

Physicochemical Data

(R)-(+)-1-(2-Naphthyl)ethylamine, also known as (R)-(+)-α-Methyl-2-naphthalenemethylamine, is a white to light yellow solid at room temperature.[1] Its key physical properties are summarized below.

Table 1: Physical Properties of (R)-(+)-1-(2-Naphthyl)ethylamine

| Property | Value | Conditions |

| Melting Point | 46 - 50 °C[1] | Atmospheric Pressure |

| 53 °C[2] | Atmospheric Pressure | |

| Boiling Point | 166 °C[1][2] | 15 mmHg (Reduced Pressure) |

| ~295 - 297 °C[3] | Atmospheric Pressure (Approx.) | |

| Molecular Formula | C₁₂H₁₃N | - |

| Molecular Weight | 171.24 g/mol | - |

Experimental Protocols

The following sections detail standard laboratory procedures for the accurate determination of melting and boiling points.

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.[4][5] It relies on heating a small, powdered sample in a capillary tube at a controlled rate.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[5]

-

Glass capillary tubes (sealed at one end)[1]

-

Mortar and pestle

-

Spatula

-

Sample of (R)-(+)-1-(2-Naphthyl)ethylamine

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[1] If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[6]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[1][5] The packed sample height should be 2-3 mm.[1][7]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.[7][8]

-

Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[1][7] Insert a new, freshly prepared capillary tube.

-

Heating: Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[7] This range is the melting point of the substance.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[2] It utilizes convection currents in a heating fluid (like mineral oil) to ensure uniform temperature distribution.[8][9]

Apparatus:

-

Thiele tube[2]

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Mineral oil

-

Sample of (R)-(+)-1-(2-Naphthyl)ethylamine

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.[2]

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.[2][9]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[2][9]

-

Heating Setup: Insert the thermometer and attached tube into the Thiele tube, which is filled with mineral oil. The oil level should be above the side arm to allow for proper circulation.[2][10]

-

Heating: Gently heat the side arm of the Thiele tube.[2][9] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube.[2][9] This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.[2] The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record the temperature at this exact moment.[2][9]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. westlab.com [westlab.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jk-sci.com [jk-sci.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chymist.com [chymist.com]

A Technical Guide to Sourcing Enantiomerically Pure (R)-(+)-1-(2-Naphthyl)ethylamine for Research and Drug Development

For researchers, scientists, and drug development professionals, securing high-purity chiral compounds is a critical starting point for successful outcomes. This technical guide provides an in-depth overview of commercial suppliers of enantiomerically pure (R)-(+)-1-(2-Naphthyl)ethylamine, a key building block in asymmetric synthesis and pharmaceutical research. The guide details supplier specifications, experimental protocols for synthesis and analysis, and a logical workflow for supplier selection.

(R)-(+)-1-(2-Naphthyl)ethylamine is a chiral amine widely employed as a resolving agent and a precursor for the synthesis of chiral ligands and catalysts.[1] Its application is prominent in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The stereochemistry of this compound is crucial for its function, making the enantiomeric purity a critical quality attribute for suppliers.

Commercial Supplier Landscape

A survey of the market reveals several reputable suppliers of (R)-(+)-1-(2-Naphthyl)ethylamine. The following table summarizes the product specifications from a selection of these vendors, providing a comparative overview of purity, enantiomeric excess (ee%), and available quantities to aid in procurement decisions.

| Supplier | Stated Purity | Enantiomeric Excess (ee%) | Available Quantities | Region |

| Sigma-Aldrich (produced by BASF) | ≥98.5% (GC) | ≥98.5% | Discontinued | North America, Europe, Asia |

| TCI America | >98.0% (GC) | >98.0% | 1g, 5g, 25g | North America, Europe, Asia[2][3] |

| Chem-Impex | ≥98% (HPLC) | Not Specified | 1g, 5g, 25g | North America[1] |

| BLDpharm | Not Specified | Not Specified | Inquire | North America, Europe, Asia[4] |

| ChemScene | ≥98% | Not Specified | Inquire | North America, Asia[5] |

| Lab Pro Inc. | Min. 98.0% (GC) | Not Specified | 5g | North America[6] |

| Santa Cruz Biotechnology | Not Specified | Not Specified | Inquire | North America, Europe[7] |

| Echemi (Hangzhou Leap Chem Co., Ltd.) | 99.00% | Not Specified | Bulk | Asia[8] |

| Nanjing Finechem Holding Co.,Limited | Not Specified | Not Specified | from 1g | Asia[9] |

| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | Not Specified | Not Specified | Inquire | Asia[10] |

Experimental Protocols

For researchers who may need to synthesize or verify the enantiomeric purity of (R)-(+)-1-(2-Naphthyl)ethylamine, this section provides detailed experimental protocols.

Synthesis via Enzymatic Kinetic Resolution

This method, adapted from a study on the efficient preparation of enantiomerically pure (R)-1-(2-naphthyl)ethylamine, utilizes a lipase to selectively acylate the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.[11]

Materials:

-

Racemic 1-(2-Naphthyl)ethylamine

-

Novozym 435 (immobilized lipase B from Candida antarctica)

-

4-Chlorophenyl valerate (acyl donor)

-

Toluene (solvent)

-

Sodium hydroxide solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a reaction vessel, dissolve racemic 1-(2-Naphthyl)ethylamine in toluene to a concentration of 300 mmol/L.[11]

-

Add Novozym 435 to the solution.

-

Add 4-chlorophenyl valerate as the acyl donor. The use of this specific acyl donor has been shown to effectively inhibit non-selective amidation.[11]

-

Maintain the reaction temperature at 40°C and stir the mixture.[11]

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved. This indicates that the majority of the (S)-enantiomer has been acylated.

-

Upon reaching the desired conversion, filter off the immobilized enzyme.

-

The unreacted (R)-(+)-1-(2-Naphthyl)ethylamine can be separated from the acylated (S)-enantiomer by extraction with an acidic aqueous solution, followed by basification and extraction with an organic solvent.

-

Dry the organic layer containing the (R)-enantiomer over a suitable drying agent, filter, and remove the solvent under reduced pressure to yield the purified product. An excellent enantiomeric excess of the product (>99%) can be achieved at high conversion.[11]

Quality Control via Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess is crucial for quality control. A chiral HPLC method is the most common technique for this purpose. The following protocol is a general guideline based on established methods for separating chiral primary amines.[12]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or a cyclofructan-based column).[12][13]

-

Mobile phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol).

-

Basic additive (e.g., diethylamine or triethylamine) to improve peak shape.

-

Sample of (R)-(+)-1-(2-Naphthyl)ethylamine dissolved in the mobile phase.

Procedure:

-

Column Selection and Equilibration:

-

Select a suitable chiral column. Polysaccharide-based columns are often a good starting point for chiral amine separations.

-

Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

-

Mobile Phase Preparation:

-

Prepare the mobile phase, for example, a mixture of n-hexane and 2-propanol (e.g., 80:20 v/v).[13]

-

Add a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase to minimize peak tailing.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the (R)-(+)-1-(2-Naphthyl)ethylamine sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Chromatographic Analysis:

-

Set the flow rate (e.g., 0.5 - 1.5 mL/min).[13]

-

Set the UV detector to an appropriate wavelength (e.g., 254 nm).[13]

-

Inject the sample onto the column.

-

Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Supplier Selection Workflow

The selection of a suitable commercial supplier is a critical decision that can impact research timelines and outcomes. The following diagram illustrates a logical workflow to guide this process.

Caption: A workflow for selecting a commercial supplier of enantiomerically pure compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-(2-Naphthyl)ethylamine | 3906-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. (R)-1-(2-Naphthyl)ethylamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 3906-16-9|(R)-1-(2-Naphthyl)ethylamine|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. labproinc.com [labproinc.com]

- 7. scbt.com [scbt.com]

- 8. echemi.com [echemi.com]

- 9. (R)-(+)-1-(2-Naphthyl)Ethylamine | Chemical Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

- 10. China (R)-(+)-1-(2-Naphthyl)ethylamine 3906-16-9 [chinachemnet.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. (S)-(-)-1-(2-Naphthyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Application Guide for (R)-(+)-1-(2-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (R)-(+)-1-(2-Naphthyl)ethylamine, a pivotal chiral building block in pharmaceutical and fine chemical synthesis. Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this guide presents a combination of data from closely related isomers and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable reference for the characterization and application of this important chiral amine.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for (R)-(+)-1-(2-Naphthyl)ethylamine.

¹H NMR Spectroscopy

Note: The following data is based on the reported values for the regioisomer (S)-(-)-1-(1-Naphthyl)ethylamine and should be considered illustrative for (R)-(+)-1-(2-Naphthyl)ethylamine. The exact chemical shifts may vary.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.10 | d | 1H | Ar-H |

| ~ 7.85 | d | 1H | Ar-H |

| ~ 7.72 | d | 1H | Ar-H |

| ~ 7.61 | m | 1H | Ar-H |

| ~ 7.50 | m | 3H | Ar-H |

| ~ 4.90 | q | 1H | CH-NH₂ |

| ~ 1.60 | s (broad) | 2H | NH₂ |

| ~ 1.55 | d | 3H | CH₃ |

¹³C NMR Spectroscopy

Note: The following chemical shifts are predicted based on the analysis of the naphthyl and ethylamine moieties and should be considered as estimated values.

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Ar-C (quaternary) |

| ~ 133 | Ar-C (quaternary) |

| ~ 132 | Ar-C (quaternary) |

| ~ 128 | Ar-CH |

| ~ 127.5 | Ar-CH |

| ~ 126 | Ar-CH |

| ~ 125.5 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 124 | Ar-CH |

| ~ 123.5 | Ar-CH |

| ~ 51 | CH-NH₂ |

| ~ 25 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Doublet | N-H stretch (primary amine) |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| 1590 - 1610 | Medium to Strong | N-H bend (scissoring) |

| 1450 - 1580 | Medium to Strong | Aromatic C=C stretch |

| ~ 820 | Strong | Aromatic C-H bend (out-of-plane) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of (R)-(+)-1-(2-Naphthyl)ethylamine.

Materials and Equipment:

-

(R)-(+)-1-(2-Naphthyl)ethylamine sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the (R)-(+)-1-(2-Naphthyl)ethylamine solid into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the solid.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for the ¹H spectrum and the residual CDCl₃ signal to 77.16 ppm for the ¹³C spectrum.

-

Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.

-

List the chemical shifts of the peaks in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid (R)-(+)-1-(2-Naphthyl)ethylamine.

Materials and Equipment:

-

(R)-(+)-1-(2-Naphthyl)ethylamine sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of the (R)-(+)-1-(2-Naphthyl)ethylamine sample into an agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade KBr powder.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the collar of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands in the spectrum.

-

Application Workflow: Chiral Resolution

(R)-(+)-1-(2-Naphthyl)ethylamine is widely used as a chiral resolving agent for the separation of racemic mixtures of acidic compounds. The following diagram illustrates a typical workflow for such a resolution.

Caption: Chiral Resolution Workflow.

An In-depth Technical Guide on the Early Applications of (R)-(+)-1-(2-Naphthyl)ethylamine in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-(2-Naphthyl)ethylamine is a chiral amine that has carved a significant niche in the field of stereochemistry. Its rigid naphthyl backbone and the stereogenic center at the ethylamine moiety make it an effective tool for the separation of enantiomers and for inducing chirality in asymmetric synthesis. This technical guide delves into the early applications of this versatile compound, providing a detailed look at its use as a chiral resolving agent and as a chiral auxiliary in asymmetric synthesis, complete with experimental protocols and quantitative data from seminal studies.

Core Applications

The utility of (R)-(+)-1-(2-Naphthyl)ethylamine in early stereochemical studies primarily revolved around two key areas:

-

Chiral Resolution of Carboxylic Acids: The basic nature of the amine allows it to form diastereomeric salts with racemic carboxylic acids. The differing solubilities of these salts enable their separation by fractional crystallization, a cornerstone technique in classical resolution.

-

Asymmetric Synthesis: As a chiral building block, it has been employed to introduce a stereocenter, which then directs the stereochemical outcome of subsequent reactions. A notable early application is in the Betti reaction for the synthesis of chiral aminonaphthols.

Chiral Resolution of Racemic Acids

The principle behind the chiral resolution of a racemic acid with (R)-(+)-1-(2-Naphthyl)ethylamine lies in the formation of a pair of diastereomeric salts: (R)-acid·(R)-amine and (S)-acid·(R)-amine. These diastereomers possess different physical properties, most importantly solubility, which allows for their separation.

Logical Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the general workflow for the resolution of a racemic carboxylic acid using (R)-(+)-1-(2-Naphthyl)ethylamine.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid (General Procedure)

-

Salt Formation: A solution of the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is treated with an equimolar amount of (R)-(+)-1-(2-Naphthyl)ethylamine. The mixture is typically heated to ensure complete dissolution.

-

Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then often cooled further in an ice bath to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Purification of the Diastereomer: The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with a dilute acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid enantiomer. The carboxylic acid is then extracted with an organic solvent, and the solvent is evaporated to yield the enantiomerically pure acid.

-

Recovery of the Resolving Agent: The aqueous acidic layer containing the protonated resolving agent is made basic (e.g., with NaOH) to deprotonate the amine. The free (R)-(+)-1-(2-Naphthyl)ethylamine can then be extracted with an organic solvent and recovered for reuse.

Asymmetric Synthesis: The Betti Reaction

An important early application of (R)-(+)-1-(2-Naphthyl)ethylamine in asymmetric synthesis is its use as a chiral amine in the Betti reaction. This one-pot, three-component condensation of a phenol (typically 2-naphthol), an aldehyde, and an amine leads to the formation of a chiral aminonaphthol. When a chiral amine like (R)-(+)-1-(2-Naphthyl)ethylamine is used, the reaction proceeds diastereoselectively, allowing for the synthesis of enantiomerically enriched aminonaphthols. These products are valuable as chiral ligands and catalysts in other asymmetric reactions.

Signaling Pathway of the Betti Reaction

The following diagram illustrates the proposed mechanism for the Betti reaction leading to the formation of a chiral aminonaphthol.

Experimental Protocol: Synthesis of Chiral Aminonaphthols via the Betti Reaction

The following protocol is based on the work of Fulop et al. for the synthesis of optically active aminonaphthols.[1]

-

Reaction Setup: A mixture of 2-naphthol, benzaldehyde, and (R)-(+)-1-(2-Naphthyl)ethylamine is heated under solvent-free conditions.

-

Reaction Conditions: The reaction is typically carried out at a temperature of around 65 °C for an extended period, often up to 72 hours.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting solid product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the diastereomerically enriched aminonaphthol.

Quantitative Data

While specific quantitative data for the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) from the very earliest studies can be sparse, subsequent work building on these foundations has demonstrated that the Betti reaction using chiral amines can proceed with good to excellent stereoselectivity. For instance, the condensation of 2-naphthol, benzaldehyde, and (R)-(+)-1-(2-naphthyl)ethylamine under solvent-free conditions at 65 °C for 72 hours affords the corresponding optically active aminonaphthol.[1]

Conclusion

The early applications of (R)-(+)-1-(2-Naphthyl)ethylamine as both a chiral resolving agent and a chiral auxiliary in asymmetric synthesis laid important groundwork in the field of stereochemistry. The principles of diastereomeric salt formation and the diastereoselective Betti reaction, while conceptually straightforward, proved to be robust and effective methods for accessing enantiomerically pure compounds. These foundational techniques continue to be relevant and have inspired the development of more advanced methods for stereocontrol in modern organic synthesis and drug development. The ability to reliably produce single enantiomers of chiral molecules, a practice in which (R)-(+)-1-(2-Naphthyl)ethylamine played an early and significant role, remains a critical aspect of pharmaceutical and materials science.

References

The Ascendance of a Chiral Workhorse: A Technical Guide to (R)-(+)-1-(2-Naphthyl)ethylamine

For Immediate Release

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and development. Among the arsenal of tools available to the discerning chemist, chiral auxiliaries represent a robust and reliable strategy for inducing stereoselectivity. This technical guide delves into the discovery, history, and application of (R)-(+)-1-(2-Naphthyl)ethylamine, a chiral amine that has carved a niche as a versatile resolving agent and a foundational building block for sophisticated chiral ligands and auxiliaries.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chiral reagent.

From Racemate to Enantiopure: The Synthesis and Resolution of 1-(2-Naphthyl)ethylamine

The journey to harnessing the chiral power of (R)-(+)-1-(2-Naphthyl)ethylamine begins with its synthesis and subsequent resolution from a racemic mixture. The parent compound, 1-(2-naphthyl)ethylamine, is typically synthesized from 2-acetylnaphthalene.

A common synthetic route involves the reductive amination of 2-acetylnaphthalene. This can be achieved through various methods, including the Leuckart reaction or catalytic hydrogenation in the presence of ammonia. Once the racemic amine is obtained, the critical step of resolution is employed to separate the (R) and (S) enantiomers.

Two primary methods have proven effective for this resolution:

-

Classical Resolution via Diastereomeric Salt Formation: This method relies on the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which exhibit different solubilities and can be separated by fractional crystallization. While specific conditions for 1-(2-naphthyl)ethylamine are proprietary in some industrial settings, a general protocol, analogous to that for its 1-naphthyl isomer, involves the use of D-(-)-tartaric acid in a mixed alcohol-water solvent system. The less soluble diastereomeric salt of the (R)-amine crystallizes out and can be isolated, followed by treatment with a base to liberate the free (R)-amine.

-

Enzymatic Kinetic Resolution: A more modern and highly efficient approach involves the use of lipases to selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. For instance, Novozym 435, a commercially available immobilized lipase, can be used to catalyze the acylation of the (S)-enantiomer in the presence of an acyl donor, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.

Table 1: Physical and Chiroptical Properties of (R)-(+)-1-(2-Naphthyl)ethylamine

| Property | Value |

| CAS Number | 3906-16-9 |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 46-50 °C |

| Boiling Point | 166 °C / 15 mmHg |

| Specific Rotation ([α]D) | +20 ± 2° (c=1 in Ethanol) |

The Role of (R)-(+)-1-(2-Naphthyl)ethylamine in Asymmetric Synthesis

While not as ubiquitously employed as a classical, recoverable chiral auxiliary in the vein of Evans' oxazolidinones, (R)-(+)-1-(2-Naphthyl)ethylamine serves as a critical chiral precursor for various applications in asymmetric synthesis. Its primary roles can be categorized as a chiral building block for ligands and its use in forming chiral imines to direct nucleophilic additions.

Chiral Ligand Synthesis

The naphthyl moiety of (R)-(+)-1-(2-Naphthyl)ethylamine provides a sterically demanding and electronically distinct scaffold for the construction of chiral ligands used in transition-metal catalysis.[1] These ligands play a crucial role in creating a chiral environment around the metal center, thereby enabling enantioselective transformations.

Asymmetric Synthesis via Chiral Imines

A significant application of chiral primary amines like (R)-(+)-1-(2-Naphthyl)ethylamine is their condensation with aldehydes and ketones to form chiral imines. These imines then serve as electrophilic substrates for nucleophilic attack, with the stereochemistry of the addition being directed by the bulky naphthylethyl group.

A prime example of this strategy is the asymmetric Strecker synthesis , a powerful method for producing enantiomerically enriched α-amino acids. In this reaction, the imine formed from an aldehyde and (R)-(+)-1-(2-Naphthyl)ethylamine reacts with a cyanide source. The chiral auxiliary biases the addition of the cyanide nucleophile, leading to a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the auxiliary yields the desired chiral α-amino acid.

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of (±)-1-(2-Naphthyl)ethylamine

-

To a solution of racemic 1-(2-naphthyl)ethylamine (1.0 equiv.) in an appropriate organic solvent (e.g., toluene), is added an acyl donor (e.g., ethyl acetate or 4-chlorophenyl valerate, >0.5 equiv.).

-

Immobilized lipase (e.g., Novozym 435) is added to the mixture.

-

The reaction mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 40 °C) and monitored by a suitable analytical technique (e.g., chiral HPLC or GC).

-

Upon reaching approximately 50% conversion, the enzyme is filtered off.

-

The filtrate is concentrated, and the resulting mixture of acylated (S)-amine and unreacted (R)-amine is separated by column chromatography or acid-base extraction to afford pure (R)-(+)-1-(2-Naphthyl)ethylamine.

Table 2: Representative Data for Asymmetric Reactions Utilizing Chiral Naphthylethylamine-Derived Auxiliaries

| Reaction Type | Substrate | Auxiliary Type | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

| Alkylation | N-acyl hydroxylamine | N-1-(1′-Naphthyl)ethyl-O-tert-butylhydroxylamine | ≥94% de | F.A. Davis et al. |

| Strecker Synthesis | Various aldehydes | (R)-Phenylglycine amide (as an example) | >99:1 dr | D.J. Ager et al. |

Note: Data for the 1-naphthyl isomer and other similar auxiliaries are presented to illustrate the potential efficacy, as specific quantitative data for the 2-naphthyl isomer as a classical auxiliary is not widely published.

Logical Workflow for Chiral Auxiliary Application

The use of (R)-(+)-1-(2-Naphthyl)ethylamine as a chiral auxiliary, particularly in the context of imine chemistry, follows a logical and cyclical workflow designed for efficiency and recovery of the valuable chiral material.

Conclusion

(R)-(+)-1-(2-Naphthyl)ethylamine stands as a testament to the enabling power of chiral amines in asymmetric synthesis. While its history is more deeply rooted in its application as a resolving agent and a precursor to complex chiral ligands, its utility in forming chiral imines for diastereoselective reactions like the Strecker synthesis highlights its potential as a valuable chiral auxiliary.[1] For research and development professionals in the pharmaceutical and fine chemical industries, a thorough understanding of the synthesis, resolution, and strategic application of this compound is essential for the efficient construction of enantiomerically pure molecules that drive innovation.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (R)-(+)-1-(2-Naphthyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the production of single-enantiomer drugs is often a regulatory requirement and a key step in drug development.

One of the most robust and widely used methods for the chiral resolution of racemic carboxylic acids is the formation of diastereomeric salts using an enantiomerically pure resolving agent. This application note provides a detailed protocol for the chiral resolution of racemic acids using the chiral resolving agent (R)-(+)-1-(2-Naphthyl)ethylamine. The principle of this method relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and the chiral amine, allowing for their separation by fractional crystallization.

Principle of the Method

The chiral resolution of a racemic acid using (R)-(+)-1-(2-Naphthyl)ethylamine involves the following key steps:

-

Diastereomeric Salt Formation: A racemic acid, (±)-Acid, is reacted with an equimolar or sub-stoichiometric amount of (R)-(+)-1-(2-Naphthyl)ethylamine in a suitable solvent. This acid-base reaction results in the formation of a mixture of two diastereomeric salts: [(R)-Acid · (R)-Amine] and [(S)-Acid · (R)-Amine].

-

Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts possess different physical properties, most notably their solubility in a given solvent. This difference allows for the selective crystallization of the less soluble diastereomeric salt from the solution.

-

Isolation and Purification: The precipitated diastereomeric salt is isolated by filtration and can be further purified by recrystallization to enhance the diastereomeric excess (d.e.).

-

Liberation of the Enantiomerically Pure Acid: The isolated and purified diastereomeric salt is treated with a strong acid to break the ionic bond, thereby liberating the enantiomerically enriched carboxylic acid.

-

Recovery of the Resolving Agent: The chiral resolving agent, (R)-(+)-1-(2-Naphthyl)ethylamine, can be recovered from the aqueous layer after acidification and subsequent basification, allowing for its reuse.

Experimental Protocols

This section provides a general, representative protocol for the chiral resolution of a generic racemic 2-arylpropionic acid (e.g., Ibuprofen, Naproxen) using (R)-(+)-1-(2-Naphthyl)ethylamine. Researchers should optimize the solvent, temperature, and stoichiometry for their specific racemic acid.

Materials and Reagents

-

Racemic 2-arylpropionic acid

-

(R)-(+)-1-(2-Naphthyl)ethylamine (enantiomeric purity > 99%)

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Hydrochloric acid (HCl), 2M solution

-

Sodium hydroxide (NaOH), 2M solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filter paper

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure

Step 1: Formation and Crystallization of the Diastereomeric Salt

-